Hydroxy-PEG3-CH2CO2tBu
Overview
Description
Hydroxy-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG3-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a PEG chain to a hydroxyl group and the protection of the carboxyl group with a t-butyl group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is attached to a hydroxyl group through an ether linkage.
Carboxyl Protection: The carboxyl group is protected using a t-butyl group to prevent unwanted reactions during subsequent steps.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The final product is purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG3-CH2CO2tBu undergoes various chemical reactions, including:
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can undergo etherification reactions to form ethers.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are commonly used to deprotect the t-butyl group.
Esterification: Carboxylic acids and catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Etherification: Alkyl halides and bases such as sodium hydride (NaH) are used.
Major Products Formed
Deprotection: The major product is the free carboxyl group derivative.
Esterification: The major products are esters of this compound.
Etherification: The major products are ethers of this compound
Scientific Research Applications
Hydroxy-PEG3-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for increased solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Hydroxy-PEG3-CH2CO2tBu involves its ability to increase the solubility and stability of molecules to which it is attached. The PEG spacer provides a hydrophilic environment, while the hydroxyl and carboxyl groups allow for further chemical modifications. This enhances the overall properties of the modified molecules, making them more suitable for various applications .
Comparison with Similar Compounds
Hydroxy-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:
Hydroxy-PEG2-CH2CO2tBu: Contains a shorter PEG chain, resulting in different solubility and stability properties.
Hydroxy-PEG4-CH2CO2tBu: Contains a longer PEG chain, offering increased solubility and flexibility.
Hydroxy-PEG-CH2CO2H: Lacks the t-butyl protection, making it more reactive but less stable under certain conditions.
This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl protected carboxyl groups, which provide a balance of reactivity and stability .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXRUQCLSBHYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-31-0 | |
Record name | Hydroxy-PEG3-t-butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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